molecular formula C17H21N3O4S2 B3003848 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate CAS No. 1396863-47-0

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate

Cat. No.: B3003848
CAS No.: 1396863-47-0
M. Wt: 395.49
InChI Key: NRRRKWKBLSTWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole moiety linked to an azetidine ring, which is further connected via an ester bond to a piperidine-4-carboxylate group substituted with a methylsulfonyl moiety. The benzothiazole core is known for its pharmacological relevance, particularly in targeting receptors like 5HT1A and the serotonin transporter (SERT) .

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 1-methylsulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-26(22,23)20-8-6-12(7-9-20)16(21)24-13-10-19(11-13)17-18-14-4-2-3-5-15(14)25-17/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRRKWKBLSTWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to a class of benzothiazole derivatives known for their diverse pharmacological properties. The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions and cyclizations. For instance, the synthesis of related benzothiazole derivatives often utilizes starting materials like benzo[d]thiazol-2-amine combined with various electrophiles to yield complex structures with significant biological activity .

Biological Activities

Antimicrobial Properties
Benzothiazole derivatives exhibit notable antimicrobial activity. Studies indicate that compounds similar to 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate can inhibit the growth of various bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of critical enzymes like dihydropteroate synthase (DHPS), which is essential for bacterial survival .

Antidepressant and Anticonvulsant Effects
Research has shown that benzothiazole derivatives can possess antidepressant and anticonvulsant properties. In animal models, certain derivatives demonstrated efficacy in reducing depressive behaviors and seizures, indicating their potential as therapeutic agents for mood disorders and epilepsy .

Neuroprotective Effects
Some studies have reported neuroprotective activities associated with benzothiazole compounds. These effects are attributed to their ability to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation
A study synthesized a series of benzothiazole derivatives and evaluated their antimicrobial efficacy against a panel of bacterial strains. The results indicated that specific compounds exhibited minimum inhibitory concentrations (MICs) lower than established antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Neuroprotective Activity Assessment
In another investigation, researchers explored the neuroprotective effects of a benzothiazole derivative on human neuroblastoma cells. The compound was found to significantly reduce cell death induced by oxidative stress, highlighting its potential for treating neurodegenerative conditions .

Summary Table of Biological Activities

Activity Compound Type Target Organism/Condition Reference
AntimicrobialBenzothiazole DerivativesStaphylococcus aureus, Escherichia coli
AntidepressantBenzothiazole DerivativesAnimal Model (Forced Swimming Test)
AnticonvulsantBenzothiazole DerivativesAnimal Model (Seizure Induction)
NeuroprotectiveBenzothiazole DerivativesHuman Neuroblastoma Cells

Mechanism of Action

The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzothiazole-Piperazine/Piperidine Derivatives

Compound 13 ():
  • Structure : 1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one hydrochloride.
  • Key Differences: Replaces the azetidine-ester linkage with a butanone chain and a piperazine ring bearing a 4-chlorophenyl group.
  • The 4-chlorophenyl group may enhance lipophilicity but could introduce steric hindrance .
Compounds 5i–5l ():
  • Common Features: Benzothiazole linked to piperazine via triazole or ethanone bridges.
  • Example : Compound 5j (C₂₃H₂₁N₅O₂S₂) includes a triazole-thioether bridge and a benzo[d]thiazole-thio group.
  • Implications : The triazole and thioether groups may confer improved metabolic stability or altered receptor interactions compared to the target’s ester linkage. EI-MS data (e.g., 507.10 for 5j) and NMR profiles highlight distinct electronic environments .

Azetidine- and Piperidine-Containing Derivatives

Methyl 1-(Azetidin-3-yl)piperidine-4-carboxylate ():
  • Structure : Lacks the benzothiazole and methylsulfonyl groups.
1-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxylic Acid ():
  • Structure : Features a carboxylic acid instead of the piperidine-4-carboxylate ester.

Sulfonyl-Containing Analogues

1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide ():
  • Structure : Substitutes the methylsulfonyl group with a bulkier 4-chlorobenzenesulfonyl moiety.
  • Implications : The chlorophenyl group increases molecular weight (450.0 vs. ~379.5 for the target) and lipophilicity, which may affect bioavailability and off-target interactions .

Functional Group Variations in Linkers

(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone ():
  • Structure : Replaces the carboxylate ester with a ketone linker.

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Features Biological Notes (If Available)
Target Compound C₁₉H₂₁N₃O₄S₂ ~435.5 Benzothiazole, azetidine, methylsulfonyl N/A (Hypothesized SERT/5HT1A activity)
Compound 13 C₂₀H₂₁ClN₃OS 410.9 Piperazine, 4-chlorophenyl 5HT1A/SERT modulation
Compound 5j C₂₃H₂₁N₅O₂S₂ 507.10 Triazole-thioether, benzothiazole Anticancer screening
Compound C₁₂H₁₂N₂O₄S₂ 324.4 Carboxylic acid, methylsulfonyl N/A
Compound C₂₀H₂₀ClN₃O₃S₂ 450.0 Chlorobenzenesulfonyl, piperidine N/A

Key Findings and Implications

  • Structural Flexibility : The target’s azetidine-ester linker balances rigidity and hydrolytic stability, contrasting with ketone () or triazole () linkers.
  • Sulfonyl Group Impact : Methylsulfonyl offers a balance between solubility and steric effects compared to bulkier sulfonyl groups ().

Biological Activity

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's molecular formula is C17H21N3O4S2C_{17}H_{21}N_{3}O_{4}S_{2}, with a molar mass of 395.5 g/mol. The structure incorporates a benzo[d]thiazole moiety, an azetidine ring, and a piperidine derivative, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₇H₂₁N₃O₄S₂
Molar Mass395.5 g/mol
CAS Number1396863-47-0

Biological Activity Overview

Research into the biological activity of this compound indicates several promising effects, particularly in anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Studies have shown that derivatives of compounds similar to this compound exhibit significant inhibition of pro-inflammatory cytokines. For instance, compounds that share structural characteristics have been reported to inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting a potential mechanism for inflammation modulation .

Anticancer Activity

The compound's anticancer properties have been evaluated against various cancer cell lines. For example, related compounds have demonstrated cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism involves inducing apoptosis through the modulation of the Bax/Bcl-2 ratio and activation of caspases, leading to cell cycle arrest .

Case Study 1: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of structurally similar compounds on MCF-7 and HepG2 cells. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells over normal cells, with IC50 values significantly lower in cancerous cells than in Vero cells (normal mammalian cells). This selectivity illustrates the potential for developing targeted cancer therapies using these compounds .

Case Study 2: Mechanistic Insights

Another research effort focused on the mechanistic pathways influenced by these compounds. It was found that treatment with specific derivatives led to an increase in reactive oxygen species (ROS) within cancer cells, contributing to oxidative stress and subsequent apoptosis. This insight highlights the dual role of these compounds in both direct cytotoxic effects and indirect modulation of cellular stress responses .

Q & A

Basic Research Question

  • Stereochemistry : Use chiral HPLC or X-ray crystallography (if crystals are obtainable) to resolve enantiomers. For derivatives, compare experimental CD/ORD spectra with computational predictions .
  • Structural confirmation :
    • NMR : ¹H/¹³C NMR to verify methylsulfonyl (-SO₂CH₃) and benzo[d]thiazole proton environments. Look for characteristic shifts (e.g., δ 2.8–3.2 ppm for methylsulfonyl) .
    • Mass spectrometry : HRMS or MALDI-TOF to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

What strategies resolve discrepancies in reported bioactivity data across in vitro assays?

Advanced Research Question
Contradictions may arise from assay conditions or target specificity. Methodological solutions include:

  • Standardized protocols : Replicate assays under identical conditions (e.g., cell lines, ATP concentrations, pH). For kinase inhibition studies, validate using recombinant enzymes .
  • Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify nonspecific interactions .
  • Data normalization : Apply statistical corrections (e.g., Z-score normalization) to account for batch effects .

Case Example : If IC₅₀ values vary between labs, cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

How can computational modeling optimize the compound’s pharmacokinetic (PK) properties?

Advanced Research Question

  • ADME prediction : Use tools like SwissADME or ADMETLab to estimate logP (target ~2–3), solubility (≥50 µM), and CYP450 inhibition .
  • Metabolic stability : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s Metabolite Predictor. Adjust substituents (e.g., fluorination) to block labile sites .
  • Blood-brain barrier (BBB) penetration : Apply QSAR models (e.g., BBB Score) to balance lipophilicity and polar surface area (<90 Ų) .

What experimental designs mitigate toxicity risks during in vivo studies?

Advanced Research Question

  • Acute toxicity screening : Conduct dose-ranging studies in rodents (OECD 423) with histopathology and serum biomarker analysis (ALT, AST) .
  • Reactive metabolite detection : Use trapping agents (e.g., glutathione) in liver microsome incubations to identify electrophilic intermediates .
  • Cardiotoxicity : Assess hERG inhibition via patch-clamp assays (target IC₅₀ >10 µM) .

How do structural modifications to the benzo[d]thiazole moiety affect target binding?

Advanced Research Question

  • SAR analysis : Replace the thiazole sulfur with oxygen (benzoxazole) or modify substituents (e.g., Cl, CF₃) to probe hydrophobic interactions. Use molecular docking (AutoDock Vina) to map binding pockets .
  • Thermodynamic profiling : Perform ITC to quantify enthalpy/entropy contributions of substituents to binding .

Example : Electron-withdrawing groups (e.g., -NO₂) on the benzothiazole may enhance π-stacking with aromatic residues in kinase ATP pockets .

What analytical techniques quantify degradation products under accelerated stability conditions?

Basic Research Question

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via:
    • HPLC-DAD/MS : Identify hydrolyzed esters (e.g., free piperidine-carboxylic acid) or sulfone oxidation .
    • NMR kinetics : Track methylsulfonyl group stability under acidic/basic conditions .

How can researchers validate target engagement in cellular models?

Advanced Research Question

  • Cellular thermal shift assay (CETSA) : Measure target protein melting shifts after compound treatment .
  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound to crosslink with target proteins, followed by pull-down/MS identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.